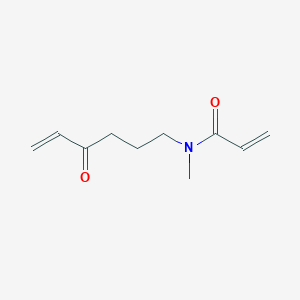
Silane, 1,3-butadiyne-1,4-diylbis[tris(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(triisopropylsilyl)buta-1,3-diyne is an organic compound characterized by its linear carbon backbone and the presence of triisopropylsilyl groups at both ends. This compound is of significant interest in organic chemistry due to its unique structural properties and its role as a building block in the synthesis of more complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Bis(triisopropylsilyl)buta-1,3-diyne can be synthesized through various methods, including the Sonogashira palladium-catalyzed cross-coupling reaction. This method involves the reaction of terminal alkynes with aryl halides under specific conditions . Another common method is the Hay homo-coupling of trimethylsilylacetylene, which uses a catalytic system of CuI/tetramethylethynylenediamine in the presence of oxygen and acetone .
Industrial Production Methods: Industrial production of 1,4-bis(triisopropylsilyl)buta-1,3-diyne typically involves large-scale application of the aforementioned synthetic routes. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Bis(triisopropylsilyl)buta-1,3-diyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alkanes or alkenes.
Substitution: Substitution reactions often involve the replacement of the triisopropylsilyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions.
Major Products: The major products formed from these reactions include diketones, alkanes, alkenes, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(triisopropylsilyl)buta-1,3-diyne has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1,4-bis(triisopropylsilyl)buta-1,3-diyne exerts its effects involves its ability to participate in various chemical reactions due to its reactive carbon-carbon triple bonds. These bonds can undergo addition reactions, leading to the formation of new compounds with diverse functionalities. The triisopropylsilyl groups provide steric protection, enhancing the stability of the compound and its intermediates .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(trimethylsilyl)buta-1,3-diyne: Similar in structure but with trimethylsilyl groups instead of triisopropylsilyl groups.
1,4-Bis(biphenyl-4-yl)buta-1,3-diyne: Contains biphenyl groups, offering different electronic properties.
Uniqueness: 1,4-Bis(triisopropylsilyl)buta-1,3-diyne is unique due to its combination of steric protection and reactivity. The triisopropylsilyl groups not only stabilize the compound but also influence its reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
125251-42-5 |
|---|---|
Molekularformel |
C22H42Si2 |
Molekulargewicht |
362.7 g/mol |
IUPAC-Name |
tri(propan-2-yl)-[4-tri(propan-2-yl)silylbuta-1,3-diynyl]silane |
InChI |
InChI=1S/C22H42Si2/c1-17(2)23(18(3)4,19(5)6)15-13-14-16-24(20(7)8,21(9)10)22(11)12/h17-22H,1-12H3 |
InChI-Schlüssel |
OICLCUORDURFKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


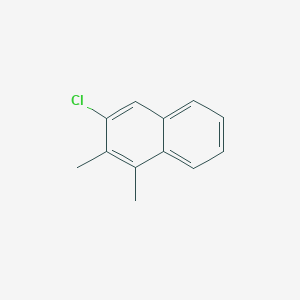
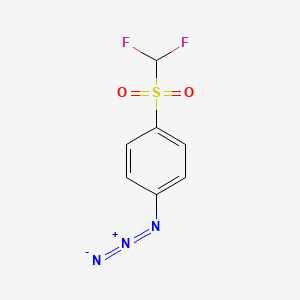


![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)

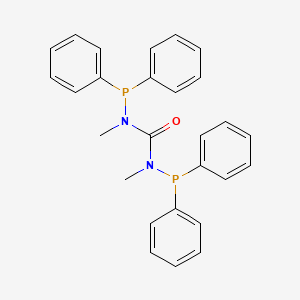
![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)
![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
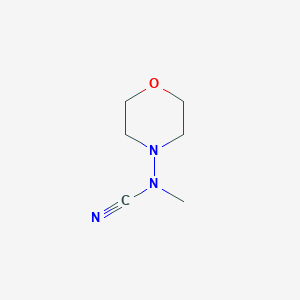
![2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one](/img/structure/B14295410.png)
